Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
CAS No.: 1262414-79-8
Cat. No.: VC3012720
Molecular Formula: C6H6F3NO2
Molecular Weight: 181.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262414-79-8 |
|---|---|
| Molecular Formula | C6H6F3NO2 |
| Molecular Weight | 181.11 g/mol |
| IUPAC Name | methyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
| Standard InChI | InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3 |
| Standard InChI Key | PASRXXSJNAMYHP-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C#C)(C(F)(F)F)N |
| Canonical SMILES | COC(=O)C(C#C)(C(F)(F)F)N |
Introduction
Chemical Structure and Properties
Basic Chemical Information
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is formally classified as a trifluoromethyl-containing amino acid derivative. The compound is characterized by several key identifiers and properties that define its chemical identity and behavior in various applications.
Table 1: Chemical Identifiers and Properties of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
| Property | Value |
|---|---|
| CAS Registry Number | 1262414-79-8 |
| Molecular Formula | C6H6F3NO2 |
| Molecular Weight | 181.11 g/mol |
| IUPAC Name | methyl 2-amino-2-(trifluoromethyl)but-3-ynoate |
| InChI | InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3 |
| InChIKey | PASRXXSJNAMYHP-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C#C)(C(F)(F)F)N |
The compound exists as a stable entity under standard laboratory conditions, though proper storage practices (refrigeration) are recommended to maintain its chemical integrity over extended periods .
Structural Features and Reactivity
The molecular structure of methyl 2-amino-2-(trifluoromethyl)but-3-ynoate contains several distinctive functional groups that contribute to its reactivity profile and synthetic utility. The compound features a quaternary carbon center bearing an amino group, a trifluoromethyl substituent, and an alkyne moiety. This arrangement creates a structurally complex amino acid derivative with multiple reactive sites.
The presence of the trifluoromethyl group (CF3) significantly influences the electronic properties of the molecule. This highly electronegative substituent withdraws electron density from the adjacent carbon atoms, affecting the reactivity of nearby functional groups. The trifluoromethyl group also increases the lipophilicity of the molecule, which can be advantageous for biological applications by enhancing membrane permeability.
The terminal alkyne group provides an additional reactive site that can participate in various transition metal-catalyzed coupling reactions, such as Sonogashira coupling, click chemistry, and other transformations. This versatility makes the compound particularly valuable in constructing more complex molecular architectures.
Synthesis Methods
General Synthetic Approaches
The synthesis of methyl 2-amino-2-(trifluoromethyl)but-3-ynoate typically involves a series of carefully controlled reactions that incorporate the trifluoromethyl group and establish the quaternary carbon center with the attached functional groups. While specific synthetic routes may vary, several general approaches have been documented in the literature.
Nucleophilic substitution reactions and various coupling methodologies represent common synthetic strategies for preparing this compound. The incorporation of the trifluoromethyl group is often a critical step in the synthesis, requiring specialized reagents and conditions to achieve good yields and stereoselectivity. The terminal alkyne functionality may be introduced through elimination reactions or direct coupling strategies.
Applications in Organic Synthesis
Building Block Functionality
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate serves as a versatile building block in organic synthesis owing to its unique structural features and reactive functional groups. The compound's quaternary carbon center, bearing both an amino group and a trifluoromethyl substituent, provides a rigid scaffold that can be elaborated into more complex structures.
The terminal alkyne functionality offers significant synthetic utility, as it can participate in a wide range of transformations including metal-catalyzed cross-coupling reactions, hydrogenation, hydration, and cycloaddition processes. These reactions enable the construction of diverse molecular frameworks from this relatively simple precursor.
Furthermore, the ester group provides an additional handle for further functionalization through transesterification, hydrolysis, reduction, or amidation reactions. This multifunctional character makes methyl 2-amino-2-(trifluoromethyl)but-3-ynoate an exceptionally versatile synthetic intermediate.
Construction of Heterocyclic Compounds
One of the most significant applications of methyl 2-amino-2-(trifluoromethyl)but-3-ynoate lies in the synthesis of complex heterocyclic structures. The combination of the amino group and the alkyne functionality within the same molecule enables various cyclization strategies that can generate nitrogen-containing heterocycles with embedded trifluoromethyl groups.
These heterocyclic compounds often display interesting biological properties, making them valuable targets in medicinal chemistry and drug discovery efforts. The incorporation of the trifluoromethyl group into these structures can enhance their metabolic stability and binding affinity to biological targets, increasing their potential as therapeutic agents.
Applications in Medicinal Chemistry
Pharmacological Significance
The incorporation of fluorine, particularly in the form of trifluoromethyl groups, has become an established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive compounds. Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate embodies this approach by providing a convenient means of introducing a trifluoromethyl group adjacent to an amino functionality.
Enhancement of Biological Activity
Comparison with Related Compounds
Structural Analogs
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate belongs to a broader family of trifluoromethylated amino acid derivatives, each with distinct properties and applications. Closely related analogs include ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate and tert-butyl 2-amino-2-(trifluoromethyl)but-3-ynoate, which differ primarily in their ester groups.
These structural variations affect several properties of the compounds, including lipophilicity, steric bulk, and susceptibility to hydrolysis. The methyl ester variant offers a balance of stability and reactivity, making it particularly versatile for synthetic applications, while the ethyl and tert-butyl analogs provide increased lipophilicity and steric protection, respectively.
Table 2: Comparison of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate with Related Compounds
| Compound | Ester Group | Relative Lipophilicity | Steric Bulk | Hydrolytic Stability |
|---|---|---|---|---|
| Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate | Methyl | Moderate | Low | Moderate |
| Ethyl 2-amino-2-(trifluoromethyl)but-3-ynoate | Ethyl | Higher | Moderate | Moderate |
| tert-Butyl 2-amino-2-(trifluoromethyl)but-3-ynoate | tert-Butyl | Highest | High | Highest |
Functional Group Variations
Another relevant comparison involves compounds that maintain similar core structures but feature different functional groups in place of the terminal alkyne. These variations can include saturated alkyl chains, aromatic substituents, or other unsaturated functional groups.
For instance, methyl 2-amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetate represents a structurally related compound where the alkyne moiety is replaced by a 6-(trifluoromethyl)pyridin-3-yl group. This substitution changes the three-dimensional architecture of the molecule and introduces additional possibilities for intermolecular interactions, potentially altering its biological activity profile .
The β-amino-α-trifluoromethyl alcohols constitute another class of related compounds, where the ester functionality is replaced by a hydroxyl group. These compounds are synthesized through different pathways and exhibit distinct reactivity patterns, though they share the common feature of a trifluoromethyl group adjacent to a stereogenic center .
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